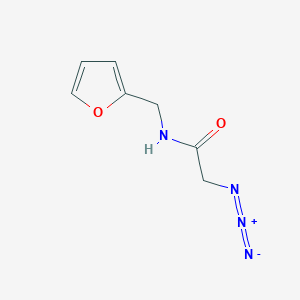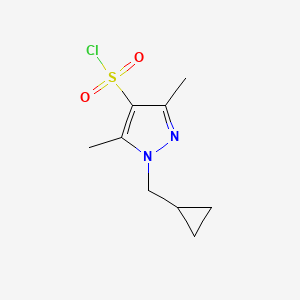
2-(3-Chloro-4-iodophenyl)-3-methylpyrazine
Vue d'ensemble
Description
2-(3-Chloro-4-iodophenyl)-3-methylpyrazine (CIPM) is an aromatic heterocyclic compound with a pyrazine ring and a phenyl ring attached. It is a colorless crystalline solid with a melting point of about 150°C and a boiling point of about 310°C. CIPM has been studied for its potential applications in various scientific and medical fields, such as synthesis, drug discovery, and biochemistry.
Applications De Recherche Scientifique
Chemical Synthesis and Modifications
The chemical structure of 2-(3-Chloro-4-iodophenyl)-3-methylpyrazine shares similarities with various methylpyrazine derivatives, which have been studied extensively in chemical synthesis. For example, methylazines like methylpyrazine undergo successive chlorination when treated with N-chlorosuccinimide, leading to chloromethylpyrazines in preparative yields. This indicates the potential for halogenation reactions to modify the chemical structure of 2-(3-Chloro-4-iodophenyl)-3-methylpyrazine for various applications (Rubina, Iovel', Gol'dberg, & Shimanskaya, 1989).
Enzymatic Halogenation
Enzymatic halogenation is another area where compounds related to 2-(3-Chloro-4-iodophenyl)-3-methylpyrazine could have applications. Pyrazoles and pyridine derivatives, including methylpyrazoles, can be chlorinated by the enzyme chloroperoxidase, yielding chloro derivatives in good yields. This suggests that enzymatic halogenation could be a potential route for the modification of 2-(3-Chloro-4-iodophenyl)-3-methylpyrazine, expanding its range of applications (Franssen, Boven, & Plas, 1987).
Photocyclization Studies
Photocyclization reactions offer insights into the behavior of halogenated aromatic compounds under light exposure. For instance, the photoreaction of 5-(2-iodophenyl)-1,3-diphenyl-Δ2-pyrazoline, closely related to the structure of 2-(3-Chloro-4-iodophenyl)-3-methylpyrazine, involves bond homolysis to yield products that depend on the solvent's hydrogen atom donor ability. These studies highlight the potential photoreactivity of 2-(3-Chloro-4-iodophenyl)-3-methylpyrazine, which could be leveraged in photodynamic therapy or photochemical synthesis (Grimshaw & Silva, 1983).
Propriétés
IUPAC Name |
2-(3-chloro-4-iodophenyl)-3-methylpyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClIN2/c1-7-11(15-5-4-14-7)8-2-3-10(13)9(12)6-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOGATSKWMZLKDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1C2=CC(=C(C=C2)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chloro-4-iodophenyl)-3-methylpyrazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 2-[(6-chloropyrimidin-4-yl)amino]acetate](/img/structure/B1488515.png)
![2-Amino-1-{2-azabicyclo[2.2.1]heptan-2-yl}ethan-1-one](/img/structure/B1488516.png)
![2-amino-1-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)ethan-1-ol](/img/structure/B1488517.png)




![2-[2-(2-ethyl-1H-imidazol-1-yl)ethyl]piperidine](/img/structure/B1488527.png)
![1-[4-(Aminomethyl)piperidin-1-yl]-3-cyclopentylpropan-1-one](/img/structure/B1488528.png)



![4-Chloro-2-[(piperazin-1-yl)methyl]phenol](/img/structure/B1488535.png)